![molecular formula C11H14N4O2 B14566115 1-[(E)-(3-Nitrophenyl)diazenyl]piperidine CAS No. 61470-05-1](/img/structure/B14566115.png)
1-[(E)-(3-Nitrophenyl)diazenyl]piperidine
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Overview
Description
1-[(E)-(3-Nitrophenyl)diazenyl]piperidine is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a piperidine ring and a nitrophenyl group Azo compounds are widely known for their vibrant colors and are extensively used in dyeing and printing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-Nitrophenyl)diazenyl]piperidine typically involves the diazotization of 3-nitroaniline followed by coupling with piperidine. The process can be summarized as follows:
Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3-Nitrophenyl)diazenyl]piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: The major product is 1-[(E)-(3-Aminophenyl)diazenyl]piperidine.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1-[(E)-(3-Nitrophenyl)diazenyl]piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other azo compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the dyeing and printing industries for its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[(E)-(3-Nitrophenyl)diazenyl]piperidine involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(4-Nitrophenyl)diazenyl]piperidine
- 1-[(E)-(2-Nitrophenyl)diazenyl]piperidine
- 1-[(E)-(3-Aminophenyl)diazenyl]piperidine
Uniqueness
1-[(E)-(3-Nitrophenyl)diazenyl]piperidine is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the nitro group in the meta position (3-position) can affect the electronic properties of the compound, making it distinct from its ortho (2-position) and para (4-position) analogs.
Properties
CAS No. |
61470-05-1 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)11-6-4-5-10(9-11)12-13-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
InChI Key |
JGFAWMXLWDCTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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